Product packaging for Ethyl 6-cyanopicolinate(Cat. No.:CAS No. 97483-79-9)

Ethyl 6-cyanopicolinate

Cat. No.: B1601304
CAS No.: 97483-79-9
M. Wt: 176.17 g/mol
InChI Key: FYOOHRDXEPERKP-UHFFFAOYSA-N
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Description

Ethyl 6-cyanopicolinate is a chemical building block of significant interest in research and development, particularly for constructing more complex picolinate and picolinic acid derivatives . These scaffolds are prominent in medicinal and agricultural chemistry due to their wide range of biological activities. In pharmaceutical contexts, picolinic acid derivatives are recognized for their anticonvulsant, anticancer, antimicrobial, and antitumor properties, making them valuable frameworks in drug discovery programs . In agrochemical research, substituted picolinic acids represent a crucial class of synthetic auxin herbicides . They are known for their good absorption, broad weed control spectrum, and activity against resistant weeds . The specific placement of the cyano and ester functional groups on the pyridine ring in this compound offers researchers a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships. This compound is intended for use in laboratory research only, such as in multi-component reactions to synthesize novel heterocyclic compounds or in the development of new active ingredients . Application Note: The core picolinate structure is associated with herbicidal activity, and researchers are directed to investigate its potential in creating new auxin-type herbicides . Handling and Safety: Researchers should consult the material safety data sheet (MSDS) for safe handling procedures. Intended Use: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1601304 Ethyl 6-cyanopicolinate CAS No. 97483-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOHRDXEPERKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540099
Record name Ethyl 6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97483-79-9
Record name Ethyl 6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Cyanopicolinate

Established Reaction Pathways for Picolinate (B1231196) Synthesis

The synthesis of the picolinate scaffold, the core structure of Ethyl 6-cyanopicolinate, can be achieved through various established reaction pathways. These methods provide the foundational chemistry for the introduction and modification of functional groups on the pyridine (B92270) ring.

Carboxylation of Lithiated Pyridine Derivatives

The direct carboxylation of pyridine rings is a fundamental method for producing picolinic acids, which are immediate precursors to picolinate esters. This process typically involves the lithiation of a pyridine derivative, followed by quenching with carbon dioxide. The resulting carboxylate can then be esterified to yield the desired picolinate. While specific literature on the direct lithiation-carboxylation to form this compound is not prevalent, the general principle is a cornerstone of pyridine chemistry. The position of lithiation is directed by existing substituents on the pyridine ring, which can be a challenge when targeting a specific isomer.

Multi-Component Reactions for Picolinate Scaffold Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like picolinates in a single step from three or more starting materials. nih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate diverse molecular scaffolds. nih.gov

A notable MCR for generating picolinate derivatives involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid in what is known as the Ugi reaction. nih.gov Another significant MCR is the Passerini reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides, which can be precursors to picolinates. nih.gov

Recent research has demonstrated the synthesis of various picolinate and picolinic acid derivatives through a multi-component reaction involving ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile (B47326), and various aldehydes. rsc.orgrsc.org This reaction is facilitated by a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, which allows the reaction to proceed at ambient temperatures. rsc.orgrsc.org The proposed mechanism for this synthesis involves a cascade of reactions that ultimately lead to the formation of the substituted picolinate ring. rsc.org This approach has been successfully used to synthesize a library of ethyl 6-amino-5-cyano-4-substituted-picolinates. rsc.org

Targeted Synthesis of this compound Precursors and Analogues

The synthesis of this compound often involves the preparation of specific precursors and analogues, which are then converted to the final product. These targeted syntheses allow for precise control over the substitution pattern of the picolinate ring.

Synthesis of Mthis compound as an Intermediate

Mthis compound serves as a key intermediate in the synthesis of various picolinate derivatives. nih.gov One common route to this intermediate is through the Rosenmund-von Braun reaction, which involves the conversion of a bromo-substituted picolinate, such as methyl 6-bromopicolinate, to the corresponding nitrile using a cyanide source like copper(I) cyanide. nih.gov This methyl ester can then be transesterified to the ethyl ester if required.

In one documented synthesis, mthis compound was used as a starting material to produce isosteres of dipicolinic acid for the inhibition of metallo-β-lactamases. nih.gov The synthesis involved reacting mthis compound with sodium azide (B81097) and ammonium hydrochloride in anhydrous DMF at 130°C. nih.gov

Reactant 1 Reactant 2 Reactant 3 Solvent Temperature Product Reference
Mthis compoundSodium azideAmmonium hydrochlorideAnhydrous DMF130 °CMethyl 6-(1H-tetrazol-5-yl)picolinate nih.gov

Preparation of Ethyl 6-amino-5-cyano-substituted Picolinates

The synthesis of ethyl 6-amino-5-cyano-substituted picolinates has been achieved through multi-component reactions. rsc.org A general procedure involves reacting ethyl 2-oxopropanoate, an aromatic aldehyde, ammonium acetate, and malononitrile in the presence of a UiO-66(Zr)-N(CH2PO3H2)2 catalyst in ethanol (B145695) at ambient temperature. rsc.org This method provides a straightforward route to a variety of substituted picolinates.

The following table summarizes the synthesis of several Ethyl 6-amino-5-cyano-substituted picolinates:

Aldehyde Product Yield Melting Point (°C) Reference
3-NitrobenzaldehydeEthyl 6-amino-5-cyano-4-(3-nitrophenyl)picolinate92%198–200 rsc.org
4-ChlorobenzaldehydeEthyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate95%230–233 rsc.org
4-MethylbenzaldehydeEthyl 6-amino-5-cyano-4-(p-tolyl)picolinate93%209–210 rsc.org
4-CyanobenzaldehydeEthyl 6-amino-5-cyano-4-(4-cyanophenyl)picolinate90%229–231 rsc.org

These compounds are valuable as they can be further modified, for example, through diazotization of the amino group followed by substitution to introduce other functionalities, potentially leading to the synthesis of this compound.

Synthetic Approaches to Ethyl 4-cyanopyridine-2-carboxylate

The synthesis of regioisomers such as Ethyl 4-cyanopyridine-2-carboxylate provides insight into the methods that can be adapted for the 6-cyano isomer. One approach involves the oxidation of 4-(2-hydroxyethyl)-pyridine to its N-oxide, followed by treatment with trimethylsilyl (B98337) cyanide to introduce the cyano group at the 2-position, yielding 4-(2-hydroxyethyl)-2-cyanopyridine. prepchem.com This intermediate can then be converted to the corresponding ethyl carboxylate. prepchem.com

Another method starts from 4-cyanopyridine, which can be dissolved in an ether solution of hydrogen chloride and reacted with stannous chloride. google.com The resulting iminium ion is then hydrolyzed to form 4-pyridinecarboxaldehyde, which can be subsequently oxidized and esterified to give Ethyl 4-pyridine-2-carboxylate. google.com

A more direct route to a related compound, ethyl 4-(2-hydroxyethyl)-pyridine-2-carboxylate, starts from 4-(tert-butyl-dimethylsilyloxyethyl)-2-cyanopyridine, which is treated with anhydrous ethanol and sodium to yield the ethyl carboxylate. prepchem.com

Starting Material Key Reagents Intermediate Final Product Reference
4-(2-hydroxyethyl)-pyridinem-CPBA, Trimethylsilyl cyanide4-(2-hydroxyethyl)-2-cyanopyridineEthyl 4-(2-hydroxyethyl)-pyridine-2-carboxylate prepchem.com
4-cyanopyridineHCl, SnCl2, H2O4-PyridinecarboxaldehydeEthyl 4-pyridine-2-carboxylate google.com
4-(tert-butyl-dimethylsilyloxyethyl)-2-cyanopyridineAnhydrous ethanol, Sodium-Ethyl 4-(2-hydroxyethyl)-pyridine-2-carboxylate prepchem.com

Novel Catalytic Approaches in this compound Synthesis

Recent research has focused on developing innovative catalytic systems to streamline the synthesis of picolinate structures. These approaches offer improvements in reaction times, yields, and environmental impact over traditional methods.

Application of Metal-Organic Frameworks (MOFs) in Picolinate Synthesis

Metal-Organic Frameworks (MOFs) have surfaced as highly effective heterogeneous catalysts for organic synthesis due to their high surface area, tunable porosity, and the presence of active metal sites. researchgate.netmdpi.comnih.gov They are crystalline porous materials formed from the self-assembly of metal ions or clusters and organic linkers. nih.gov

A notable advancement is the use of a specific nanoporous MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂ , as a heterogeneous catalyst for the synthesis of picolinate derivatives. rsc.orgresearchgate.net This catalyst facilitates a multi-component reaction involving ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes to produce a range of ethyl 6-amino-5-cyanopicolinate compounds at ambient temperature. rsc.org The functionalization of the UiO-66(Zr) framework with phosphonic acid groups is crucial, as it provides the potential for synthesizing picolinates under these mild conditions. rsc.orgresearchgate.net The catalyst's performance has been demonstrated to be superior to several other homogeneous and heterogeneous catalysts for this transformation. rsc.org The robustness and porous nature of MOFs like this allow them to act as stable scaffolds where the reaction can occur efficiently. csic.es

The table below summarizes the synthesis of various picolinate derivatives using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst, showcasing its versatility.

Product NameAldehyde ReactantYield (%)Reaction Time (h)Melting Point (°C)
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)picolinate3-Nitrobenzaldehyde955198–200
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate4-Chlorobenzaldehyde984230–233
Ethyl 6-amino-5-cyano-4-(p-tolyl)picolinate4-Methylbenzaldehyde946209–210
Ethyl 6-amino-5-cyano-4-(4-cyanophenyl)picolinate4-Cyanobenzaldehyde964229–231
Ethyl 6-amino-5-cyano-4-(thiophen-2-yl)picolinateThiophene-2-carbaldehyde937>300

Data sourced from a study on picolinate synthesis using a UiO-66(Zr)-based MOF catalyst. rsc.org

Cooperative Vinylogous Anomeric-Based Oxidation Mechanisms

The synthesis of picolinates using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst is proposed to proceed via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. rsc.orgresearchgate.net This advanced mechanistic pathway is significant because it facilitates the final aromatization step of the pyridine ring without the need for an external, and often harsh, oxidizing agent. researchgate.net The anomeric effect involves the influence of functional groups and reaction conditions on oxidation-reduction processes. rsc.org In the CVABO mechanism, the final product is generated through the interaction of non-bonded lone pair electrons from a heteroatom with the anti-bonding orbitals of an adjacent C-H bond, leading to the release of molecular hydrogen. researchgate.netscispace.com This route has been suggested as a new mechanistic pathway for the formation of various pyridine derivatives, including terpyridines and other substituted pyridines. nih.gov

Utilization of Specific Heterogeneous Catalysts

Heterogeneous catalysis, where the catalyst's phase is different from that of the reactants, is fundamental to modern, sustainable chemical production. wikipedia.org MOFs, such as the UiO-66(Zr)-N(CH₂PO₃H₂)₂ discussed, are a key class of these solid catalysts. nih.govrsc.org

Beyond MOFs, other specific heterogeneous catalysts have been developed for related pyridine syntheses, demonstrating the breadth of this approach. For instance, a retrievable nanocatalyst with magnetic properties, Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻ , has been successfully applied in the multi-component synthesis of terpyridines. nih.gov This type of catalyst offers distinct practical advantages, particularly its simple and efficient separation from the reaction mixture using an external magnet. This allows for high recoverability and reuse, which is both economically and environmentally beneficial. nih.gov The use of such solid-supported catalysts is a cornerstone of 90% of chemical manufacturing by volume, prized for enabling faster, large-scale production with selective product formation. wikipedia.org

Green Chemistry Principles in this compound Production

The development of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. msu.eduscispace.com

The novel catalytic methods described align with several key green chemistry principles:

Principle 1: Waste Prevention : By employing highly efficient and selective catalysts, the formation of unwanted byproducts is minimized, preventing waste at its source. scispace.com

Principle 5: Safer Solvents and Auxiliaries : The use of ethanol as a solvent in the MOF-catalyzed synthesis of picolinates is a significant improvement over more hazardous chlorinated or aprotic polar solvents. rsc.orgwordpress.com Efforts to reduce solvent use are a high priority in green industrial processes. wordpress.commygreenlab.org

Principle 6: Design for Energy Efficiency : The ability to conduct these syntheses at ambient temperature, as seen with the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst, drastically cuts down on energy requirements for heating, reducing both economic and environmental costs. rsc.orgmsu.edu

Principle 9: Catalysis : The use of recyclable heterogeneous catalysts like MOFs is superior to stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org Catalysts allow for reactions with higher atom economy and lower energy profiles. mygreenlab.org

Principle 8: Reduce Derivatives : Multi-component reactions, where several bonds are formed in a single operation, can reduce the need for intermediate protection and deprotection steps, which require additional reagents and generate waste. scispace.com The synthesis of picolinates from four simple starting materials is an example of this efficient approach. rsc.org

The following table maps the green features of the advanced synthetic methods to the core principles of green chemistry.

Green Feature of Synthetic MethodCorresponding Green Chemistry PrincipleBenefit
Use of a recyclable heterogeneous catalyst (e.g., MOF)Principle 9: CatalysisReduces waste, allows for catalyst reuse, improves atom economy. acs.org
Reaction proceeds at ambient temperaturePrinciple 6: Design for Energy EfficiencyMinimizes energy consumption for heating/cooling. mygreenlab.org
Use of ethanol as a solventPrinciple 5: Safer Solvents and AuxiliariesReduces risks associated with hazardous solvents. wordpress.com
Multi-component, one-pot synthesisPrinciple 8: Reduce Derivatives & Principle 1: Waste PreventionSimplifies processes, reduces steps, and minimizes waste generation. scispace.com
Oxidation without an external oxidizing agent (CVABO)Principle 2: Atom Economy & Principle 1: Waste PreventionMaximizes the incorporation of reactant atoms into the final product and avoids waste from spent oxidants.

Elucidation of Reaction Mechanisms and Kinetics Involving Ethyl 6 Cyanopicolinate

Mechanistic Studies of Functional Group Transformations

The chemical behavior of Ethyl 6-cyanopicolinate is dominated by the reactivity of its nitrile and ester functionalities. Mechanistic studies focus on understanding how these groups are transformed under various reaction conditions.

The cyano group (–C≡N) is a versatile functional group that can be converted into a variety of other moieties, including amines, carboxylic acids, and ketones. rsc.org Its unique electronic structure, featuring a triple bond and an electrophilic carbon atom, allows it to participate in a wide range of transformations. nih.gov

Research into the reactivity of the cyano group on picolinate (B1231196) scaffolds has revealed several key mechanistic pathways:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. This transformation is crucial for converting the cyano group into a different type of carbonyl functionality.

Reduction: The cyano group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a direct route to aminomethylpyridine derivatives.

Cycloaddition: The nitrile can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in a notable transformation, the cyano group of mthis compound was reacted with sodium azide (B81097) and ammonium (B1175870) hydrochloride in anhydrous DMF at 130°C to form a tetrazole ring, demonstrating the utility of the cyano group in constructing heterocyclic systems. nih.gov

Radical Acceptance: The cyano group can serve as a radical acceptor in radical cascade reactions, which enables the construction of complex carbocyclic and heterocyclic structures. rsc.org

These transformations highlight the synthetic potential of the cyano group in picolinates, allowing for its conversion into other valuable functional groups through well-understood mechanistic steps. nih.govresearchgate.net

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through esterification and transesterification reactions. The mechanisms of these reactions are well-established and can be catalyzed by acids, bases, or metal ions.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and another alcohol, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester.

Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol, creating a more potent alkoxide nucleophile. This alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate from which the ethoxide leaving group is expelled.

Metal-Catalyzed Transesterification: Metal ions, particularly Lewis acidic metals like zinc(II), can catalyze transesterification. acs.orgnih.gov In a model system studying the zinc(II)-catalyzed transesterification of p-nitrophenyl picolinate, the zinc ion plays a dual role. acs.org It coordinates to the picolinate, likely through the pyridine (B92270) nitrogen and the carbonyl oxygen, which polarizes the carbonyl group and makes it more susceptible to nucleophilic attack. Simultaneously, it can help deprotonate the incoming alcohol, enhancing its nucleophilicity and facilitating the formation of a reactive ternary complex. acs.orgnih.gov

In some contexts, the picolinate ester itself can function as a chelation-assisted leaving group. For example, in glycosylation reactions, glycosyl picolinates can be activated by a mild Lewis acid like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov The copper ion coordinates to the picolinate, facilitating its departure and the formation of an oxocarbenium ion intermediate, which is then attacked by a nucleophile. This method is advantageous as it avoids harsh acidic conditions and minimizes transesterification byproducts. nih.gov

Advanced Spectroscopic Characterization in Mechanistic Elucidation

To probe the intricacies of reaction mechanisms, a suite of spectroscopic techniques is employed. NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry each provide unique insights into the structural changes occurring during a reaction, from tracking the consumption of reactants to identifying fleeting intermediates. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in situ. iastate.eduoxinst.com By acquiring a series of spectra over time, researchers can quantify the disappearance of starting materials and the appearance of products, allowing for detailed kinetic analysis. iastate.edurptu.de

For a reaction involving this compound, ¹H and ¹³C NMR would be used to track key signals. For instance, in a hydrolysis reaction, one could monitor the decrease in the integrals of the ethyl group's quartet and triplet signals in the ¹H NMR spectrum, while simultaneously observing the appearance of new signals corresponding to the product.

The table below shows characteristic NMR shifts for a compound structurally similar to this compound, which are essential for product identification and reaction monitoring. nih.govrsc.org

NucleusFunctional Group/PositionTypical Chemical Shift (δ, ppm)Notes
¹HPyridine Ring Protons7.8 - 8.4The precise shifts and coupling patterns are diagnostic of the substitution on the pyridine ring. nih.gov
¹HEster Methylene (B1212753) (-OCH₂CH₃)~4.4A quartet signal due to coupling with the methyl protons. rsc.org
¹HEster Methyl (-OCH₂CH₃)~1.3A triplet signal due to coupling with the methylene protons. rsc.org
¹³CCyano Carbon (-C≡N)~118Disappearance of this signal indicates a reaction at the cyano group. rsc.org
¹³CEster Carbonyl (C=O)~163A shift in this signal indicates a transformation of the ester group. rsc.org
¹³CPyridine Ring Carbons120 - 155Changes in these shifts can indicate electronic changes in the ring during the reaction. rsc.org

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. specac.com During a reaction, IR can be used to monitor the transformation of these groups by observing the disappearance of characteristic absorption bands from the starting material and the emergence of new bands corresponding to the product. numberanalytics.com

For this compound, the two most prominent functional groups, the nitrile and the ester, have strong, characteristic IR absorptions.

The cyano group (C≡N) stretch appears in a relatively uncongested region of the spectrum.

The ester carbonyl group (C=O) stretch gives rise to a very strong and sharp absorption.

The progress of a reaction can be followed by tracking the intensity of these peaks. For example, in the hydrolysis of the cyano group to a carboxylic acid, the C≡N peak would disappear, and a very broad O–H stretch (around 2500-3300 cm⁻¹) would appear, along with a shift in the C=O absorption.

The table below lists the key IR absorption frequencies for the functional groups in this compound and related structures. rsc.orgresearchgate.netlibretexts.org

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Peak Intensity
Nitrile (C≡N)Stretching2215 - 2225Medium, Sharp
Ester (C=O)Stretching1725 - 1735Strong, Sharp
Ester (C-O)Stretching1000 - 1300Strong
Aromatic Ring (C=C, C=N)Stretching1400 - 1600Medium to Weak

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for elucidating reaction mechanisms because they can gently transfer ions from solution into the gas phase, allowing for the detection of charged intermediates that exist only transiently in the reaction mixture. nih.gov

In the study of reactions involving this compound, ESI-MS can provide crucial evidence for proposed mechanisms. For example, the molecular ion of the related mthis compound has been identified by ESI-MS, showing an [M+H]⁺ ion at m/z 163.10. nih.gov This confirms the identity of the starting material or product.

More significantly, MS can be used to intercept and characterize reaction intermediates. In metal-catalyzed reactions, such as the zinc-catalyzed transesterification of picolinates, ESI-MS could potentially detect the key ternary complex, consisting of the zinc ion, the picolinate substrate, and the attacking alcohol. acs.orgnih.gov Similarly, in reactions where the picolinate acts as a leaving group, such as the Cu(OTf)₂-mediated glycosylation, MS could be employed to search for the proposed oxocarbenium ion intermediate, providing direct evidence for the mechanistic pathway. nih.govnih.gov

Computational Chemistry in Understanding Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. le.ac.ukscispace.com For a molecule like this compound, with multiple reactive sites—the nitrile group, the ester group, and the pyridine ring—computational methods can elucidate the energetics and geometries of reactants, intermediates, transition states, and products, offering insights that are often difficult to obtain experimentally. le.ac.ukscispace.comscispace.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and predict their properties. researchgate.netscirp.org It is particularly effective for mapping the potential energy surface (PES) of a reaction, which helps in identifying the most probable reaction pathways. le.ac.uk

For reactions involving picolinate derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the geometries of stationary points and calculate their energies. scirp.orgnih.gov For instance, in the study of the thermal decomposition of tetrazoles derived from nitriles, the M06-2x functional has been used to calculate activation barriers. colab.ws Similarly, DFT has been used to study the copolymerization of ethylene (B1197577) with cyclopropenone using a palladium catalyst, revealing that the introduction of the monomers to the catalyst is thermodynamically feasible. nih.gov

In the context of this compound, DFT can be applied to analyze reactions such as the [3+2] cycloaddition of azides to the nitrile group to form tetrazoles. nih.govresearchgate.net Such calculations would reveal the activation energies for different proposed mechanisms, such as a concerted cycloaddition versus a stepwise pathway involving an imidoyl azide intermediate. nih.gov Studies on related nitriles suggest that the activation barriers for tetrazole formation correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. nih.gov Given the electron-withdrawing nature of the ethyl ester group and the pyridine ring, DFT calculations would likely show a favorable energy landscape for this transformation.

Table 1: Illustrative DFT-Calculated Energy Data for a Related Nitrile Cycloaddition Reaction

SpeciesRelative Energy (kcal/mol)MethodReference
Reactants (MeCN + HN3)0.0B3LYP niscpr.res.in
Intermediate+3.3B3LYP niscpr.res.in
Transition State+28.5B3LYP niscpr.res.in
Product (5-methyltetrazole)-15.1B3LYP niscpr.res.in
Note: This data is for the reaction of acetonitrile (B52724) (MeCN) with hydrazoic acid (HN3) and serves as an illustrative example of the type of information obtained from DFT analysis.

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and intermediates. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. le.ac.ukresearchgate.net

For reactions of this compound, such as its hydrolysis or cycloaddition reactions, theoretical modeling can predict the geometries of the transition states. For example, in the alkaline hydrolysis of an ester, the transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. ijaem.net Computational methods can determine the bond lengths and angles of this transition state, as well as its vibrational frequencies, to confirm that it is a true transition state (i.e., has exactly one imaginary frequency). researchgate.net

In the case of the [3+2] cycloaddition to form a tetrazole, theoretical modeling can distinguish between different possible transition state structures, for instance, for a concerted versus a stepwise mechanism. nih.gov For related intramolecular cycloadditions of unsaturated nitrile oxides, it has been shown that the trans regioisomers are both the thermodynamic and kinetic products. acs.orgnih.govacs.org

Table 2: Example of Calculated Transition State Properties for a Related Reaction

ReactionTransition State PropertyCalculated ValueMethodReference
Thermolysis of Ethyl PicolinateActivation Energy (kcal/mol)Not specifiedMP2/6-311+G(2d,p) researchgate.net
TS GeometrySix-membered cyclicMP2/6-311+G(2d,p) researchgate.net
Note: This table illustrates the type of data obtained from theoretical modeling of transition states for a related picolinate ester.

Bond Evolution Theory (BET) provides a detailed description of the changes in chemical bonds along a reaction pathway. niscpr.res.inacs.orgnih.govacs.org By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where significant electronic events, such as the formation or breaking of bonds and the creation of lone pairs, occur. acs.orgnih.govacs.org

For a reaction like the intramolecular [3+2] cycloaddition of a nitrile oxide, BET analysis can reveal the sequence of bond formation. acs.orgnih.govacs.org For instance, it has been shown that in such reactions, the formation of the nitrogen lone pair precedes the formation of the C-C and C-O bonds. acs.orgnih.govacs.org This level of detail provided by BET offers a more nuanced understanding of the reaction mechanism than what can be inferred from the energy profile alone. niscpr.res.in

Applying BET to the reactions of this compound would allow for a precise mapping of the electronic reorganization during processes like tetrazole formation or ester hydrolysis. This would clarify the synchronicity of bond-forming and -breaking events and provide a more complete picture of the reaction mechanism. niscpr.res.inacs.orgnih.govacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. scirp.orgnih.govacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.orgnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. researchgate.netscirp.org

For this compound, the distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in a related molecule, 6-Amino-2-methylpyridine-3-carbonitrile, the HOMO and LUMO have typical π molecular orbital characteristics. scirp.org The HOMO-LUMO energy gap for this molecule was calculated to be in the range of 4.84 to 5.08 eV. scirp.org For 5-bromo-3-nitropyridine-2-carbonitrile, the HOMO is localized over the pyridine ring, nitrile group, and bromine atom, while the LUMO is positioned over the nitro group, pyridine ring, and nitrogen atom of the nitrile group. nih.gov This suggests that the nitrile group is a key site for reactivity.

The HOMO-LUMO gap can also be used to predict the feasibility of cycloaddition reactions. A smaller energy gap between the HOMO of one reactant and the LUMO of the other facilitates the reaction. DFT calculations can provide these quantum chemical parameters for this compound and its potential reaction partners, thereby guiding the design of synthetic strategies.

Table 3: Representative HOMO-LUMO Data for Related Pyridine Carbonitrile Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
6-Amino-2-methylpyridine-3-carbonitrile--4.84 - 5.08B3LYP/6-311++G(d) scirp.org
5-bromo-3-nitropyridine-2-carbonitrile-8.3229-3.93264.3903B3LYP/6-311++G(d,p) nih.gov
Note: This table provides examples of quantum chemical parameters for analogous compounds.

Kinetic Analysis of this compound Reactions

Kinetic analysis provides quantitative information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and solvent. ijaem.netmdpi.com For this compound, kinetic studies of its reactions are essential for process optimization and for gaining further insight into the reaction mechanisms.

A study on the alkaline hydrolysis of ethylpicolinate in a water-acetone medium revealed that the reaction rate decreases with an increasing percentage of acetone (B3395972) at all temperatures studied (25°C to 45°C). ijaem.net This suggests that the reaction is sensitive to the polarity of the solvent. The study also evaluated the isocomposition activation energy and thermodynamic activation parameters, concluding that the reaction is primarily entropy-controlled. ijaem.net

Kinetic studies on the hydrolysis of p-nitrophenyl picolinate (PNPP), a related ester, have been conducted using metallomicelles as catalysts. cjcatal.comresearchgate.net These studies have shown that the catalytic hydrolysis is an intramolecular nucleophilic substitution reaction, and the reaction rates are significantly higher than that of spontaneous hydrolysis. cjcatal.com A kinetic mathematical model was established to describe the catalytic process. cjcatal.comresearchgate.net

While specific kinetic data for many reactions of this compound may not be readily available in the literature, the principles from these related studies can be applied. For instance, the rate of tetrazole formation from the nitrile group would be expected to depend on the concentration of the azide source and the temperature. Kinetic modeling of such reactions, potentially using data from in-situ monitoring techniques like spectroscopy, could provide valuable information on the reaction order and rate constants. nih.gov

Table 4: Kinetic Data for the Alkaline Hydrolysis of Ethylpicolinate in Water-Acetone

% Acetone (v/v)Rate Constant at 25°C (k x 10^3 min^-1)Rate Constant at 35°C (k x 10^3 min^-1)Rate Constant at 45°C (k x 10^3 min^-1)
101.843.687.16
201.553.096.02
301.322.635.14
401.122.244.37
500.961.923.75
Source: Adapted from a study on the kinetics of alkaline hydrolysis of ethylpicolinate. ijaem.net

Applications of Ethyl 6 Cyanopicolinate in Medicinal Chemistry

Ethyl 6-cyanopicolinate as a Precursor for Active Pharmaceutical Ingredients (APIs)

The chemical architecture of this compound makes it a versatile precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs). An active pharmaceutical ingredient is the component of a drug that produces the intended health effects. The reactivity of the cyano and ester groups on the picolinate (B1231196) ring allows for its incorporation into more complex heterocyclic systems, which are often the core of modern therapeutic agents.

A notable example of its application is in the synthesis of TAK1 kinase inhibitors. In this context, this compound serves as a key starting material. Through a series of chemical reactions, it is converted into a 6-amidinopicolinate intermediate. This intermediate is then reacted with a pyrimidine (B1678525) derivative to construct the final API, which features a central pyrimidine core linked to the picolinate-derived moiety. These compounds have been investigated for their potential in treating diseases where TAK1 kinase activity is implicated, such as certain inflammatory conditions and cancers.

Another related picolinate, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, has been identified as a crucial intermediate in the development of small molecule inhibitors targeting c-Met, a receptor tyrosine kinase involved in cancer progression. researchgate.net This highlights the broader utility of the ethyl picolinate scaffold in creating targeted cancer therapies. researchgate.net The synthesis of these APIs often involves multi-step processes where the picolinate structure is methodically built upon to achieve the desired molecular complexity and biological activity. nih.gov

Design and Synthesis of Picolinate-Based Therapeutic Agents

The design and synthesis of therapeutic agents based on the picolinate scaffold leverage the compound's inherent chemical properties. The pyridine (B92270) ring can interact with biological targets through various non-covalent interactions, while the cyano and ester groups can be transformed into a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of novel quinoline (B57606) derivatives, which share structural similarities with picolinates, often begins with precursors that can undergo cyclization reactions. nih.gov A series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis where the key step was the formation of a C-7 fatty amide derivative. nih.gov This process involved the selective formation of an azide (B81097) at the C-7 position, followed by reduction to an amine, which could then be further functionalized. nih.gov Such synthetic strategies are central to creating libraries of compounds for biological screening.

The synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, investigated as potential anticancer agents, provides another example. mdpi.com In this work, a related starting material, ethyl 6-chloro-4-hydroxy-2-quinolone 3-carboxylate, was reacted with various anilines and amino-pyridines to generate a series of carboxamide derivatives. mdpi.com This approach demonstrates how the ester group of a picolinate-like core can be readily converted into amides to explore new chemical space and identify potent therapeutic candidates. mdpi.com

Exploration of Biological Activities of this compound Derivatives

Derivatives originating from picolinate and related heterocyclic scaffolds have been found to exhibit a wide range of biological activities. The modification of the core structure allows for the fine-tuning of its interaction with various biological targets, leading to diverse pharmacological effects.

Studies on related pyridine and quinoline structures have revealed significant potential in several therapeutic areas:

Antimicrobial and Antioxidant Activity : Newly synthesized pyridine derivatives have shown potent inhibition against various microorganisms and have demonstrated antioxidant properties. nih.gov

Anticancer Activity : Carboxylated quinolone derivatives featuring different fatty acid moieties have exhibited promising cytotoxicity against a panel of human cancer cell lines, including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast). nih.gov Specifically, a derivative with a hexanoic acid moiety showed significant activity against both bacterial and fungal strains. nih.gov

Broad Pharmacological Profiles : Quinoline derivatives are a well-established class of compounds known for a wide spectrum of biological activities, including anticancer, antimycobacterial, antimicrobial, anticonvulsant, and anti-inflammatory effects. benthamscience.com

The following table summarizes the observed biological activities of some quinoline derivatives, which are structurally analogous to compounds that can be synthesized from picolinate precursors.

Compound ClassBiological ActivityTarget/ModelNotable Findings
Carboxylated QuinolonesCytotoxicityDU145, A549, SKOV3, MCF7 cancer cell linesDerivatives with hexanoic, octanoic, lauric, and myristic moieties showed promising cytotoxicity. nih.gov
Carboxylated QuinolonesAntibacterialStaphylococcus aureus MTCC 96The hexanoic acid-based derivative exhibited a MIC value of 3.9 μg/mL. nih.gov
Pyridine DerivativesAntimicrobialVarious microorganismsSome derivatives showed potent inhibition. nih.gov
Pyridine DerivativesAntioxidantChemical assaysSeveral derivatives demonstrated significant antioxidant capabilities. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Picolinate Antagonists

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound, researchers can identify the key chemical motifs responsible for target binding and efficacy.

While specific SAR studies on this compound antagonists are not extensively documented in the provided sources, research on structurally related antagonists offers valuable parallels. For example, an SAR study on a series of styrylpyridine analogs of the asthma drug Montelukast (Singulair®) led to the identification of potent and orally active cysteinyl leukotriene 1 (cysLT1) receptor antagonists. nih.gov This work highlights how modifications to the pyridine ring and its substituents can dramatically influence antagonist activity. nih.gov

Similarly, a study focused on 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides was conducted to map the SAR for Cannabinoid receptor 1 (CB1) antagonist activity. nih.gov The researchers synthesized a diverse library of compounds and found that a range of modifications to the amide portion of the molecule were tolerated, although polar or charged groups tended to reduce activity. nih.gov This investigation successfully identified several compounds with sub-nanomolar potency that were suitable for further development. nih.gov These examples underscore the importance of SAR in optimizing lead compounds by exploring how different functional groups impact target engagement.

Computational Approaches in Drug Discovery Utilizing Cyanopicolinate Scaffolds

In recent years, computational methods have become indispensable in accelerating the drug discovery process. These in silico techniques allow for the rapid screening of vast chemical libraries and the rational design of novel drug candidates.

De novo drug design involves the computational generation of novel molecular structures from scratch that are tailored to fit the binding site of a specific biological target. nih.gov Modern approaches often employ artificial intelligence and machine learning, particularly chemical language models (CLMs), which learn the "rules" of chemical structure and bonding from large databases of existing molecules. youtube.com

These generative models can be used to explore new regions of chemical space. For instance, a cyanopicolinate scaffold could be used as a starting point or a constraint within a generative algorithm. The algorithm would then "decorate" this core structure with different functional groups or "grow" fragments from it to design novel molecules with a high probability of binding to the desired target. arxiv.org This process can be guided by pharmacophore models, which define the essential spatial arrangement of chemical features required for biological activity, ensuring the generated molecules possess the necessary characteristics for target interaction. biorxiv.org

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is often followed by molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov

For derivatives of this compound, this process would involve:

Building a Virtual Library : A library of virtual compounds would be created by computationally adding various substituents to the cyanopicolinate scaffold.

Molecular Docking : Each compound in the library would be "docked" into the active site of a target protein using specialized software. The program calculates a docking score, which estimates the binding affinity between the molecule and the target.

Analysis and Selection : Compounds with the best docking scores and favorable interactions with key amino acid residues in the active site are selected as "hits" for further investigation.

Studies on related heterocyclic systems, such as quinoline and quinazoline (B50416) derivatives, have successfully used these methods. For example, molecular docking was used to evaluate N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential anticancer agents by predicting their binding to the PI3Kα kinase domain. mdpi.com Similarly, docking studies of novel quinazoline derivatives helped to identify potential PARP-1 inhibitors for cancer therapy. researchgate.net

The table below shows representative data from a molecular docking study on quinoline derivatives, illustrating the type of information generated.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative API3Kα-9.8Lys802, Val851, Ser774
Derivative BPI3Kα-9.5Tyr836, Asp933
Derivative CPARP-1-10.2His862, Ser904, Gly863
Derivative DPARP-1-9.9Arg878, Tyr907

Note: The data in this table is illustrative of the outputs from molecular docking studies and is based on findings for related heterocyclic structures. mdpi.comresearchgate.net

Inhibition Mechanisms of Picolinate-Derived Compounds

Picolinate derivatives, characterized by a pyridine-2-carboxylic acid scaffold, have emerged as a significant area of interest in medicinal chemistry. The unique structural and electronic properties of this core moiety allow for targeted interactions with various biological enzymes and receptors. The following sections detail the inhibition mechanisms of compounds derived from this scaffold, focusing on their roles as inhibitors of metallo-β-lactamases and as antagonists of the P2Y12 receptor.

Metallo-β-Lactamase Inhibition Studies

The rise of bacterial resistance to β-lactam antibiotics presents a formidable challenge to global health. A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. rsc.org Class B β-lactamases, known as metallo-β-lactamases (MBLs), are particularly concerning as they utilize one or two zinc ions in their active site to catalyze this hydrolysis, rendering them immune to conventional serine-β-lactamase inhibitors. nih.govnih.gov There are currently no clinically approved inhibitors for MBLs, driving urgent research into new therapeutic agents. nih.govnih.gov

Research has identified picolinate-derived structures, specifically those based on 2,6-dipicolinic acid (DPA), as a promising class of MBL inhibitors. nih.govresearchgate.net The inhibitory action of these compounds is attributed to their ability to interact with the essential zinc ions in the MBL active site. researchgate.net The carboxylate groups on the pyridine ring are capable of chelating the Zn(II) ions, thereby disrupting the catalytic mechanism of the enzyme. researchgate.net

Fragment-based drug discovery efforts have utilized DPA as a foundational scaffold to develop more potent inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) analyses of synthesized DPA libraries have led to the identification of highly selective and potent inhibitors for various MBLs, including New Delhi metallo-β-lactamase-1 (NDM-1), IMP-1, and VIM-2. nih.govresearchgate.netsemanticscholar.org While DPA itself shows inhibitory activity, certain derivatives demonstrate significantly enhanced potency. For instance, a compound identified as "Inhibitor 36" was found to have an IC50 of 80 nM against NDM-1. nih.govresearchgate.netsemanticscholar.org Spectroscopic studies confirmed that this inhibitor forms a stable ternary complex with the NDM-1 enzyme and its zinc ions, in contrast to DPA which tends to strip the metal ions from the enzyme. nih.govsemanticscholar.org

The co-administration of these picolinate-derived inhibitors with β-lactam antibiotics like imipenem (B608078) has been shown to restore the antibiotic's efficacy against MBL-producing bacteria. nih.govsemanticscholar.org This approach effectively reduces the minimum inhibitory concentrations (MICs) required to combat resistant strains of Escherichia coli and Klebsiella pneumoniae. nih.govsemanticscholar.org

Applications of Ethyl 6 Cyanopicolinate in Agrochemical Research

Ethyl 6-cyanopicolinate as an Intermediate for Agrochemical Formulations

This compound is a key intermediate in the synthesis of more complex molecules for agrochemical applications. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. In the context of agrochemical development, intermediates like this compound are crucial for building the complex molecular architectures required for targeted biological activity. The pyridine (B92270) ring and the cyano and ethyl ester functional groups present in this compound offer multiple reactive sites for chemical modification, making it a versatile precursor for a diverse range of agrochemical compounds.

The use of such intermediates is a common strategy in the discovery of new agrochemicals. nih.gov This "Intermediate Derivatization Method" allows researchers to systematically modify a core structure to create a library of related compounds, which can then be screened for desirable agrochemical properties. nih.gov

Synthesis of Pyridine-Based Herbicides and Pesticides

Pyridine-based compounds are integral to the agrochemical industry, with a history of use dating back to the 18th century. researchgate.net These compounds are found in a wide array of fungicides, insecticides, and herbicides. nih.gov this compound, as a pyridine derivative, is a valuable starting material for synthesizing new pyridine-based agrochemicals.

Research in this area focuses on creating novel compounds by modifying the core pyridine structure of this compound. For instance, the synthesis of various picolinates, which are derivatives of picolinic acid, often involves pyridine-based precursors. rsc.org These picolinates are investigated for their biological properties and potential use in the pharmaceutical and agrochemical industries. rsc.org The development of new pyridine-based insecticides and acaricides continues to be an active area of research, with new compounds receiving ISO common names in recent years. researchgate.net

Development of Environmentally Friendly Agrochemicals

The increasing awareness of the environmental impact of conventional pesticides has spurred research into developing more eco-friendly alternatives. researchgate.net The goal is to create agrochemicals that are effective against target pests while being safer for humans and the environment. nih.gov The development of such "green pesticides" is a significant trend in the agricultural sector. researchgate.net

The chemical structure of this compound can be strategically modified to design agrochemicals with improved environmental profiles. This can involve creating compounds that are more biodegradable, have a more specific mode of action to reduce off-target effects, or are effective at lower application rates. The transition towards more sustainable agricultural practices relies heavily on the innovation of such safer and more environmentally benign crop protection solutions. researchgate.neteuropa.eu

Optimization of Agrochemical Efficacy and Selectivity

A key challenge in agrochemical research is to develop products that are highly effective against target pests (efficacy) while minimizing harm to non-target organisms, including beneficial insects and the crops themselves (selectivity). The molecular structure of an agrochemical plays a crucial role in determining its efficacy and selectivity.

By using this compound as a scaffold, chemists can introduce various functional groups to fine-tune the biological activity of the final product. This process of molecular optimization can lead to the discovery of agrochemicals with enhanced performance. For example, modifications to the pyridine ring can influence how the molecule interacts with its biological target, potentially leading to increased potency against the pest and reduced impact on other organisms. This targeted approach to drug discovery is essential for developing the next generation of effective and selective agrochemicals.

Applications of Ethyl 6 Cyanopicolinate in Materials Science

Utilization in the Synthesis of Specialty Chemicals

Ethyl 6-cyanopicolinate serves as a crucial intermediate in the synthesis of more complex, high-value specialty chemicals, particularly nitrogen-containing heterocycles. mdpi.comnih.gov The construction of intricate chemical compounds often relies on starting materials that offer multiple, selectively addressable functional groups, a role that this compound fulfills effectively. oceanicpharmachem.com Its pyridine (B92270) scaffold is a common feature in many biologically active and functional molecules. nih.gov

The cyano and ester groups on the picolinate (B1231196) ring can be transformed through various organic reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. nih.gov The ester group can be hydrolyzed, amidated, or reduced to an alcohol. This reactivity allows for the creation of a diverse library of substituted pyridine derivatives.

One key application is in the synthesis of ligands for coordination chemistry. The picolinate structure is a well-known chelating agent, and modifications enabled by the cyano group can lead to ligands with tailored electronic and steric properties for creating specific metal complexes. rsc.orgmdpi.com For example, the related compound mthis compound has been used to synthesize isosteres of dipicolinic acid, which are important for studying metallo-β-lactamases. nih.gov This involves converting the cyano group into a tetrazole ring, demonstrating the utility of the cyanopicolinate structure in creating complex biomimetic molecules. nih.gov

Precursor CompoundReactionResulting Specialty Chemical/IntermediateApplication Area
Mthis compoundReaction with sodium azide (B81097) and ammonium (B1175870) hydrochlorideMethyl 6-(1H-tetrazol-5-yl)picolinateLigand synthesis, Medicinal chemistry research nih.gov
Methyl 6-bromopicolinatePalladium-catalyzed Stille couplingVarious substituted picolinatesSynthesis of functional organic molecules nih.gov
This compoundGeneral transformations (hydrolysis, amidation, reduction)Substituted picolinates and pyridine heterocyclesBuilding blocks for functional materials and agrochemicals mdpi.comnih.govcymitquimica.com

Role in Dye Manufacturing and Pigment Development

The structural framework of this compound is relevant to the development of synthetic dyes and pigments. ambeed.com Heterocyclic compounds, particularly those containing nitrogen, are foundational to many classes of chromophores. perfumerflavorist.com The picolinate moiety can act as a component in larger conjugated systems that absorb and emit light in the visible spectrum. While direct use as a dye is uncommon, its role as a dye intermediate is significant. ambeed.com

Compounds with similar functional groups, such as ethyl cyanoacetate, are known intermediates in the synthesis of dyes like phthalocyanine (B1677752) pigments. The principles extend to cyanopicolinates, where the electron-withdrawing nature of the cyano and carboxylate groups on the pyridine ring can be used to tune the electronic properties of a target dye molecule. This tuning is crucial for achieving desired colors and properties like lightfastness and thermal stability. These intermediates are often incorporated into larger molecules to create azo dyes, metal-complex dyes, or other advanced colorants. ambeed.comresearchgate.net The pyridine nitrogen also provides a potential coordination site for metal ions, making it a candidate for producing metallated dyes with high stability and specific spectral properties, similar to well-known pigments like Prussian blue. uomustansiriyah.edu.iq

Advanced Materials Synthesis Incorporating Picolinate Moieties

The picolinate group, derivable from this compound, is a valuable component in the synthesis of advanced materials, including coordination polymers and functionalized organic-inorganic hybrid materials. researchgate.netics.ir The ability of the picolinate nitrogen and carboxylate oxygen to act as a bidentate ligand allows it to form stable complexes with a wide range of metal ions. rsc.orglibretexts.org

This chelating property is exploited in the creation of metal-organic frameworks (MOFs) and coordination complexes with specific functionalities. rsc.orgresearchgate.net For example, zinc and vanadium complexes with picolinate derivatives have been synthesized and studied for their unique structural and chemical properties. rsc.org The cyano group on this compound provides an additional functional handle that can be used for post-synthesis modification of the material or to link multiple metal centers, creating higher-dimensional polymer networks.

Furthermore, picolinate-containing moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. The synthesis of polysilsesquioxane particles, which are hybrid organic-inorganic materials, can utilize ligands immobilized on the polymer surface for applications like catalysis or the separation of metal ions and dyes. ics.ir The versatility of CO2-derived lactones like 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) in polymer synthesis highlights the broader trend of using functional heterocyclic building blocks to create advanced polymers with tailored properties. rsc.org

Material TypePrecursor/Moiety SourceKey FeaturePotential Application
Coordination Complexes5-CyanopicolinateBidentate chelation with metal ions (e.g., Zn, V) rsc.orgCatalysis, Luminescent materials rsc.orgresearchgate.net
Coordination PolymersTriazolopyrimidine derivativesBridging ligands forming chain or grid-like structures researchgate.netMagnetic and luminescent materials researchgate.net
Hybrid MaterialsPolysilsesquioxane with immobilized ligandsFunctionalized surfaces for binding metal ions or dyes ics.irSeparation, Catalysis ics.ir

Photophysical Properties of Cyanopicolinate Derivatives

Derivatives of cyanopicolinates are of significant interest for their photophysical properties, which are their ability to absorb and emit light. mdpi.comrsc.org These properties are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. researchgate.netmdpi.commdpi.com The combination of a pyridine ring with cyano and ester groups creates a donor-acceptor system that can be chemically modified to fine-tune its luminescence. mdpi.com

Research into related molecules provides insight into the potential of cyanopicolinate derivatives. For example, cyanophenylalanine derivatives are used as fluorescent probes to study protein structure and dynamics. rsc.org Similarly, phenylmethylene pyridineacetonitrile derivatives, which share structural similarities, exhibit aggregation-induced emission (AIE), a phenomenon where they become highly emissive in the solid state. mdpi.com The photophysical properties, including absorption wavelength, emission wavelength, and fluorescence quantum yield (ΦF), can be systematically altered by changing the substitution patterns on the aromatic rings. mdpi.com

Studies on coumarin (B35378) and other heterocyclic derivatives show that extending the π-conjugated system and introducing electron-donating or electron-withdrawing groups can shift the emission to different parts of the spectrum, including the near-infrared (NIR) region. researchgate.net The photophysical properties of cyanopicolinate derivatives are also highly sensitive to their environment, such as solvent polarity and pH, making them potential candidates for chemical sensors. rsc.orgunige.ch Coordination to metal ions is another powerful strategy to modulate luminescence, as seen in vanadium and zinc complexes which exhibit intense photoluminescence at room temperature. researchgate.net

Compound ClassKey Photophysical PropertyInfluencing FactorPotential Application
Phenylmethylene Pyridineacetonitrile DerivativesAggregation-Induced Emission (AIE)Positional isomerization of the pyridine ring mdpi.comOrganic Light-Emitting Diodes (OLEDs) mdpi.com
Cyanophenylalanine DerivativesIntrinsic FluorescenceSolvent environment, pH rsc.orgSpectroscopic probes for protein studies rsc.org
Vanadium Coordination CompoundsIntense PhotoluminescenceCoordination to metal center researchgate.netLuminescent materials researchgate.net
CzBTM-type RadicalsEnhanced Photoluminescence Quantum YieldsIntroduction of phenyl groups mdpi.comHigh-performance luminescent radicals mdpi.com

Q & A

(Basic) What are the standard synthetic routes for Ethyl 6-cyanopicolinate, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is commonly synthesized via cyanation of halogenated precursors. For example, methyl 6-bromopicolinate reacts with copper(I) cyanide in pyridine at 116°C for 4 hours, yielding the product (20% yield after purification) . To optimize yields:

  • Catalyst screening : Test alternatives to CuCN (e.g., Pd-catalyzed cyanation).
  • Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Temperature gradients : Use controlled reflux conditions to minimize side reactions.
  • Purification : Employ flash chromatography with ethyl acetate/hexanes gradients to isolate pure product.

(Basic) What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Answer:
Key techniques include:

  • ¹H NMR : Peaks at δ 8.34 (d, J = 7.9 Hz), 8.04 (t, J = 7.9 Hz), and 7.88 (d, J = 7.8 Hz) confirm aromatic protons; the singlet at δ 4.04 corresponds to the methyl ester .
  • ESI-MS : A molecular ion peak at m/z 163.10 [M+H]⁺ confirms the molecular formula (C₈H₇N₂O₂) .
  • Purity validation : Combine TLC monitoring during synthesis with HPLC post-purification to ensure >95% purity.

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. Seek medical attention immediately .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal in designated chemical waste containers.

(Advanced) How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

Answer:

  • Cross-validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination) .
  • Purity assessment : Compare NMR spectra with literature data; impurities (e.g., residual solvents) may skew results .
  • Collaborative studies : Share samples with independent labs to verify reproducibility .

(Advanced) What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Model reaction pathways (e.g., SNAr mechanisms) using Gaussian or ORCA software to identify transition states and activation energies.
  • Solvent effects : Apply COSMO-RS to simulate solvent interactions and predict regioselectivity.
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

(Advanced) How to design a systematic review to evaluate the catalytic applications of this compound derivatives?

Answer:

  • PICO(T) framework : Define Population (catalytic reactions), Intervention (derivatives of this compound), Comparison (alternative catalysts), Outcome (yield, turnover frequency), Timeframe (reaction duration) .
  • Databases : Search Scopus, PubMed, SciFinder, and Web of Science using keywords like “picolinate cyanation” and “heterocyclic catalysis.”
  • Inclusion criteria : Prioritize peer-reviewed articles with full experimental details and reproducibility metrics .

(Advanced) How to statistically analyze variability in reaction yields when scaling up this compound synthesis?

Answer:

  • DOE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).
  • ANOVA : Identify significant factors affecting yield; calculate p-values to distinguish random vs. systematic errors.
  • Uncertainty quantification : Report yields with confidence intervals (e.g., 20% ± 2%, 95% CI) .

(Basic) How should researchers document experimental procedures for this compound studies to ensure reproducibility?

Answer:

  • Detailed protocols : Specify reaction times, temperatures, and purification steps (e.g., “40% ethyl acetate in hexanes” for chromatography) .
  • Supporting information : Include raw NMR/MS data, TLC images, and crystallography files in supplementary materials .
  • Metadata : Log instrument calibration details (e.g., NMR spectrometer frequency, HPLC column type) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-cyanopicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-cyanopicolinate

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